2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound featuring a unique combination of furan, thieno[2,3-d]pyrimidine, and oxolane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Furan Moiety: The furan ring is introduced via a condensation reaction with a furan-containing aldehyde.
Attachment of the Sulfanyl Group: This involves the reaction of the intermediate with a thiol reagent, often under basic conditions.
Formation of the Final Compound: The final step includes the reaction of the intermediate with oxolane-2-carboxylic acid or its derivatives to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thieno[2,3-d]pyrimidine rings.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents such as thionyl chloride (SOCl₂) are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its multiple functional groups enable interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to interact with specific enzymes and receptors makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for the fine-tuning of these properties for various applications.
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s multiple functional groups enable it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide
- 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide
Uniqueness
Compared to similar compounds, 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is unique due to the presence of the oxolane moiety. This structural feature enhances its solubility and bioavailability, making it more effective in biological applications.
Properties
IUPAC Name |
2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c27-19(24-12-16-8-4-10-29-16)14-32-23-25-21-20(17(13-31-21)18-9-5-11-30-18)22(28)26(23)15-6-2-1-3-7-15/h1-3,5-7,9,11,13,16H,4,8,10,12,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSPLXPKGJJIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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